Perfluorododecyl bromide
Overview
Description
Perfluorododecyl bromide is a perfluorocarbon compound characterized by a long carbon chain fully substituted with fluorine atoms and a terminal bromine atom. This compound is known for its unique properties, such as high chemical stability, hydrophobicity, and the ability to dissolve gases like oxygen and carbon dioxide. These properties make it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Perfluorododecyl bromide, also known as Perflubron, is primarily targeted as an intravascular oxygen carrier . It is designed to augment oxygen delivery in surgical patients . It has also been tested experimentally for use in liquid breathing in premature infants with respiratory distress .
Mode of Action
Perflubron emulsion (Oxygent) maintains hemodynamic stability during major surgery, potentially reducing or avoiding intraoperative transfusions of donor blood . It enables patients to be physiologically stable and safe at lower intraoperative Hb levels .
Biochemical Pathways
It’s known that multiple pseudomonas species could degrade perfluorochemicals particularly perfluoroalkyl acids under aerobic condition . Acidimicrobium sp. degraded perfluoroalkyl acids anaerobically in the presence of electron donors .
Pharmacokinetics
It’s known that perflubron emulsion (oxygent) maintains hemodynamic stability during major surgery .
Result of Action
The primary result of this compound’s action is the maintenance of hemodynamic stability during major surgery . This potentially reduces or avoids the need for intraoperative transfusions of donor blood . It enables patients to be physiologically stable and safe at lower intraoperative Hb levels .
Action Environment
The action of this compound can be influenced by environmental factors. It’s known that Perflubron has good tolerance in human beings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluorododecyl bromide can be synthesized through the bromination of perfluorododecane. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective substitution of a terminal hydrogen atom with a bromine atom.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The process may include steps such as distillation and purification to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Perfluorododecyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions include nucleophilic substitution (SN2) and electrophilic substitution (SE2). The compound can also participate in reduction reactions where the bromine atom is replaced by a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution (SN2): Common nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2) can react with this compound under basic conditions.
Electrophilic Substitution (SE2): Electrophiles such as halogens (Cl2, I2) can react with this compound in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to replace the bromine atom with a hydrogen atom.
Major Products Formed
Nucleophilic Substitution: Formation of perfluorododecyl alcohols, ethers, or amines.
Electrophilic Substitution: Formation of perfluorododecyl halides.
Reduction: Formation of perfluorododecane.
Scientific Research Applications
Perfluorododecyl bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other perfluorinated compounds.
Biology: Employed in the development of oxygen carriers and blood substitutes due to its high gas solubility.
Medicine: Investigated for use in medical imaging and drug delivery systems.
Industry: Utilized in the production of superhydrophobic and oleophobic coatings, as well as in the separation of oil and water.
Comparison with Similar Compounds
Similar Compounds
Perfluorooctyl bromide: Similar in structure but with a shorter carbon chain, leading to different physical properties and applications.
Perfluorodecalin: A cyclic perfluorocarbon with different solubility characteristics.
Perfluorodecyl bromide: Another perfluorocarbon with a shorter carbon chain and different reactivity.
Uniqueness
Perfluorododecyl bromide’s longer carbon chain provides it with unique properties such as higher hydrophobicity and gas solubility compared to shorter-chain perfluorocarbons. These properties make it particularly valuable in applications requiring high stability and gas transport capabilities.
Properties
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12BrF25/c13-11(34,35)9(30,31)7(26,27)5(22,23)3(18,19)1(14,15)2(16,17)4(20,21)6(24,25)8(28,29)10(32,33)12(36,37)38 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDCRDVOTVYYPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrC12F25, C12BrF25 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Record name | Dodecane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60895333 | |
Record name | 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60895333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67193-90-2 | |
Record name | 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60895333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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